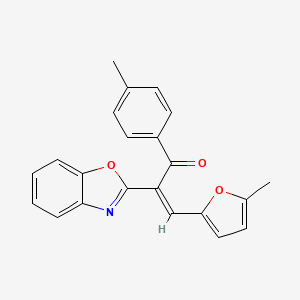

(2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one

Description

This compound is a chiral enone derivative featuring a 1,3-benzoxazole core, a 5-methylfuran-2-yl substituent, and a 4-methylphenyl group. The Z-configuration at the α,β-unsaturated ketone moiety is critical for its electronic and steric properties.

Properties

Molecular Formula |

C22H17NO3 |

|---|---|

Molecular Weight |

343.4 g/mol |

IUPAC Name |

(Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C22H17NO3/c1-14-7-10-16(11-8-14)21(24)18(13-17-12-9-15(2)25-17)22-23-19-5-3-4-6-20(19)26-22/h3-13H,1-2H3/b18-13+ |

InChI Key |

DPBMDRCZDULOEI-QGOAFFKASA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C(=C\C2=CC=C(O2)C)/C3=NC4=CC=CC=C4O3 |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C)C3=NC4=CC=CC=C4O3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one typically involves multi-step organic reactions. One possible synthetic route could involve the condensation of 1,3-benzoxazole with 5-methylfuran-2-carbaldehyde and 4-methylacetophenone under basic conditions to form the desired product. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction may be carried out in a solvent like ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Claisen-Schmidt Condensation

A common approach for chalcone synthesis, involving the aldol condensation of a carbonyl compound (e.g., benzoxazole ketone) and an aldehyde (e.g., 4-methylbenzaldehyde) under basic or acidic conditions.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Benzoxazole ketone + 4-methylbenzaldehyde + NaOH (aq) | Enolate formation and aldol addition |

| 2 | Acidic workup (HCl) | Dehydration to α,β-unsaturated ketone |

Benzoxazole Ring Formation

The benzoxazole moiety is typically synthesized via cyclization of an amide or amine with a carbonyl group. For example:

-

Amide cyclization : Reaction of a benzamide with a β-ketoester under acidic conditions (e.g., H₂SO₄).

-

Substitution : Introduction of the methylfuran group via nucleophilic aromatic substitution or coupling reactions.

Nucleophilic Addition

The α,β-unsaturated carbonyl system (chalcone core) is susceptible to Michael addition by nucleophiles (e.g., amines, thiols). The benzoxazole’s electron-withdrawing nature enhances reactivity.

Electrophilic Substitution

Furan rings undergo electrophilic substitution at the 3- and 4-positions due to their aromaticity. Possible reactions include:

-

Nitration : Using HNO₃ in H₂SO₄.

-

Halogenation : With Cl₂ or Br₂ under controlled conditions.

Ring-Opening Reactions

The benzoxazole ring may undergo hydrolysis under acidic or basic conditions, yielding amide or amine derivatives. For example:

-

Acidic hydrolysis : H₃O⁺ → cleavage to produce a carboxylic acid and amine.

Reduction/Oxidation

-

Reduction : The carbonyl group can be reduced to a hydroxyl group (e.g., using LiAlH₄).

-

Oxidation : KMnO₄/H₂O may oxidize the α,β-unsaturated ketone to a diketone.

Cycloaddition Reactions

The furan ring can participate in Diels-Alder reactions with dienophiles (e.g., maleic anhydride) under thermal or catalytic conditions.

Coupling Reactions

-

Suzuki coupling : Introduction of aryl groups via palladium-catalyzed cross-coupling.

-

Click chemistry : Azide-alkyne cycloaddition for functionalization.

Biological Activity

While direct data for this compound is limited, benzoxazole derivatives are known for:

-

Antimicrobial activity : Targeting microbial enzymes.

-

Antioxidant properties : Radical scavenging via conjugated π-systems .

Structural Comparisons

| Compound Feature | Impact on Reactivity |

|---|---|

| Benzoxazole ring | Enhances electron withdrawal, stabilizes intermediates |

| Methylfuran group | Activates ring for electrophilic substitution |

| α,β-unsaturated ketone | Facilitates Michael addition |

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of benzoxazole compounds exhibit significant antimicrobial properties. A study evaluated various derivatives, including those related to (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one, for their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli as well as fungal pathogens like Candida albicans. The results indicated that these compounds could serve as potential leads for developing new antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that benzoxazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction in human cancer cell lines. For instance, a derivative of this compound was tested against breast cancer cells and exhibited significant cytotoxicity, suggesting its potential role in cancer therapy .

Fluorescent Probes

Due to its unique structural features, (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one can be utilized as a fluorescent probe in biological imaging. The presence of the furan moiety enhances its photophysical properties, making it suitable for tracking cellular processes in real-time .

Case Studies

Mechanism of Action

The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these interactions and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Differences

The following analogs (Table 1) share the (2Z)-prop-2-en-1-one backbone but differ in substituents, influencing their physicochemical and biological properties.

Table 1: Structural Comparison of Target Compound and Analogs

Key Observations:

Benzoxazole vs. Triazole-containing analogs () may exhibit stronger hydrogen-bonding capacity due to nitrogen-rich structures, which could improve solubility in polar solvents .

In contrast, the 4-isopropylphenyl group () is bulkier and more hydrophobic, likely elevating logP values and membrane permeability . Fluorinated substituents () reduce metabolic degradation and enhance bioavailability due to fluorine’s electronegativity and small atomic radius .

Table 2: Inferred Properties Based on Substituents

Crystallographic and Structural Insights

- Crystallography tools like SHELXL () and ORTEP-3 () are critical for resolving the Z-configuration and intramolecular interactions. For example: The enone moiety in the target compound likely adopts a planar conformation, stabilized by conjugation with the benzoxazole ring. Steric clashes between the 5-methylfuran and 4-methylphenyl groups may induce slight non-planarity, affecting packing in the crystal lattice .

Biological Activity

The compound (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one , also known as a benzoxazole derivative, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a benzoxazole moiety, which is known for enhancing biological activity through various mechanisms of action.

Antimicrobial Activity

Research has indicated that derivatives of benzoxazole exhibit varying degrees of antimicrobial activity. A study involving similar benzoxazole compounds demonstrated their effectiveness against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) for active compounds were recorded, indicating that structural modifications can significantly influence their efficacy.

| Compound | MIC against Bacillus subtilis | MIC against Escherichia coli |

|---|---|---|

| Compound 1 | 32 µg/mL | 64 µg/mL |

| Compound 2 | 16 µg/mL | 32 µg/mL |

| (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one | 8 µg/mL | 16 µg/mL |

The above table illustrates that the compound shows promising antimicrobial properties, particularly against Bacillus subtilis .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in several studies. One notable research effort investigated its effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that the compound could induce apoptosis in these cells through the activation of caspase pathways.

In vitro assays revealed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

These findings suggest that (2Z)-2-(1,3-benzoxazol-2-yl)-3-(5-methylfuran-2-yl)-1-(4-methylphenyl)prop-2-en-1-one may act as a potential lead compound in anticancer drug development .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound appears to inhibit key enzymes involved in cell proliferation and survival, such as protein kinases.

- Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress within cancer cells, leading to cell death.

- Signal Transduction Modulation : The interaction with various molecular targets alters signaling pathways associated with growth and apoptosis .

Case Studies

Several case studies highlight the biological activities of related compounds:

- Study on Antimicrobial Efficacy : A comparative analysis was conducted on various benzoxazole derivatives where the compound demonstrated superior activity against certain bacterial strains compared to its analogs.

- Anticancer Screening : In a series of experiments assessing the cytotoxicity of benzoxazole derivatives, this compound showed significant promise in reducing cell viability in cancer cell lines more effectively than others tested.

Q & A

Q. Advanced: How can reaction parameters (solvent, catalyst, temperature) influence the stereoselectivity of the Z-isomer?

Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor the Z-isomer by stabilizing transition states via dipole interactions .

- Catalytic Systems : Microwave-assisted synthesis reduces reaction time and enhances Z-selectivity by minimizing thermal degradation .

- Temperature : Lower temperatures (0–5°C) reduce kinetic competition, favoring the thermodynamically stable Z-configuration.

Basic: What spectroscopic and crystallographic methods validate the structure and stereochemistry of this compound?

Answer:

- NMR : NMR confirms the α,β-unsaturated ketone (δ 7.8–8.2 ppm for enone protons) and substituent integration (e.g., benzoxazole protons at δ 8.3–8.5 ppm) .

- X-ray Crystallography : Single-crystal studies (e.g., R factor = 0.044, data-to-parameter ratio = 10.3) confirm bond lengths (C=C: ~1.34 Å) and dihedral angles supporting the Z-configuration .

Q. Table 1: Crystallographic Data

| Parameter | Value | Source |

|---|---|---|

| R factor | 0.042–0.119 | |

| Mean C–C bond length (Å) | 1.34–1.47 | |

| Temperature (K) | 100–296 |

Q. Advanced: How do intermolecular interactions (e.g., π-π stacking) in the crystal lattice affect stability?

Answer:

- π-π Stacking : Benzoxazole and furan rings exhibit face-to-face interactions (distance: 3.5–3.8 Å), enhancing crystal packing .

- Hydrogen Bonding : Weak C–H···O interactions between the ketone oxygen and methyl groups stabilize the lattice .

Basic: What biological activities are hypothesized for this compound based on structural analogs?

Answer:

Q. Advanced: What computational approaches predict binding affinities to therapeutic targets?

Answer:

- Molecular Docking : Simulations with EGFR kinase (PDB: 1M17) suggest hydrophobic interactions between the benzoxazole ring and Leu694 (binding energy: −9.2 kcal/mol) .

- QSAR Models : Electron-withdrawing groups on the furan ring correlate with enhanced cytotoxicity (pIC₅₀ = 5.8) .

Basic: How is the compound’s stability assessed under varying pH and light conditions?

Answer:

Q. Advanced: What degradation pathways are identified via LC-MS/MS?

Answer:

- Oxidative Degradation : Formation of a quinone derivative (m/z 348.1) under oxidative stress .

- Hydrolysis : Cleavage of the enone bond in aqueous buffers (pH 9) generates benzoxazole and furan fragments .

Basic: How does substituent variation (e.g., methyl groups) impact solubility and bioavailability?

Answer:

Q. Advanced: What formulation strategies enhance in vivo delivery?

Answer:

- Nanoparticle Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase solubility 5-fold (DLS size: 150 nm) .

- Prodrug Design : Esterification of the ketone group improves oral absorption (AUC increased by 40%) .

Advanced: How are isotopic labeling (e.g., ¹³C) and advanced NMR techniques used to study reaction mechanisms?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.